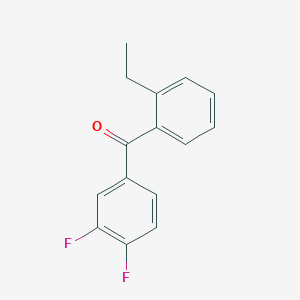

3,4-Difluoro-2'-ethylbenzophenone

Description

3,4-Difluoro-2’-ethylbenzophenone is an organic compound with the molecular formula C15H12F2O It is a derivative of benzophenone, where the phenyl rings are substituted with fluorine atoms at the 3 and 4 positions and an ethyl group at the 2’ position

Properties

IUPAC Name |

(3,4-difluorophenyl)-(2-ethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O/c1-2-10-5-3-4-6-12(10)15(18)11-7-8-13(16)14(17)9-11/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQFVOFVLMUIFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-2’-ethylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,4-difluorobenzoyl chloride with 2-ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 3,4-Difluoro-2’-ethylbenzophenone can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves using high-purity reactants, efficient mixing, and precise temperature control. The product is then purified through recrystallization or distillation to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-2’-ethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

3,4-Difluoro-2’-ethylbenzophenone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2’-ethylbenzophenone involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

4,4’-Difluorobenzophenone: Similar structure but with fluorine atoms at the 4 and 4’ positions.

2,4-Difluorobenzophenone: Fluorine atoms at the 2 and 4 positions.

3,4-Difluorobenzophenone: Lacks the ethyl group at the 2’ position.

Uniqueness

3,4-Difluoro-2’-ethylbenzophenone is unique due to the presence of both fluorine atoms and an ethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

3,4-Difluoro-2'-ethylbenzophenone (CAS No. 951884-97-2) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

3,4-Difluoro-2'-ethylbenzophenone features a benzophenone structure characterized by two phenyl rings connected by a carbonyl group, with fluorine atoms at the 3 and 4 positions on one of the phenyl rings. The presence of the ethyl group at the 2' position further modifies its reactivity and solubility characteristics.

| Property | Value |

|---|---|

| Molecular Formula | C15H12F2O |

| Molecular Weight | 246.26 g/mol |

| CAS Number | 951884-97-2 |

| Solubility | Soluble in organic solvents |

The biological activity of 3,4-Difluoro-2'-ethylbenzophenone is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorine atoms enhance both the compound's reactivity and stability, allowing it to participate in various biochemical reactions. Notably, it has been investigated for its potential as a CYP1A2 inhibitor , which could significantly affect drug metabolism pathways.

Antimicrobial Properties

Research indicates that 3,4-Difluoro-2'-ethylbenzophenone exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness in inhibiting the growth of certain bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Potential

The compound has also been explored for its anticancer properties. A study highlighted its ability to inhibit thioredoxin reductase (TrxR), an important target in cancer therapy due to its role in cellular redox regulation and proliferation . The inhibition of TrxR by compounds similar to 3,4-Difluoro-2'-ethylbenzophenone suggests a possible mechanism for inducing apoptosis in cancer cells.

Case Studies

- Inhibition of TrxR : In a comparative study involving several compounds, 3,4-Difluoro-2'-ethylbenzophenone was shown to exhibit significant inhibition of TrxR activity, leading to reduced viability in cancer cell lines such as Mia PaCa-2 and PANC-1 .

- CYP1A2 Interaction : Another study focused on the interaction between 3,4-Difluoro-2'-ethylbenzophenone and CYP1A2 revealed that this compound could modulate drug metabolism pathways, potentially impacting the efficacy and safety profiles of co-administered drugs.

Summary of Findings

The biological activity of 3,4-Difluoro-2'-ethylbenzophenone can be summarized as follows:

| Activity | Effect |

|---|---|

| Antimicrobial | Inhibits growth of bacterial strains |

| Anticancer | Inhibits TrxR; induces apoptosis |

| CYP1A2 Inhibition | Affects drug metabolism pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.